molecular formula C13H11FN4O2S2 B2362308 2-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034613-82-4

2-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2362308
CAS RN: 2034613-82-4
M. Wt: 338.38
InChI Key: WLISBKHCORURIU-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Benzenesulfonamides have been synthesized and evaluated for their biochemical properties, showing potent inhibitory effects against specific enzymes. For instance, compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in the kynurenine pathway which is important in neurobiology and can be implicated in neurodegenerative diseases (S. Röver et al., 1997).

Medicinal Chemistry

Derivatives of benzenesulfonamide have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, with specific modifications enhancing selectivity and potency for therapeutic applications, such as in the treatment of pain, inflammation, and arthritis (Hiromasa Hashimoto et al., 2002).

Fluorophore Development for Zinc Detection

Research into the development of fluorophores for zinc(II) detection highlights the role of benzenesulfonamides in creating sensitive and selective probes for biological and chemical analyses, providing tools for studying zinc's role in biological systems (M. Kimber et al., 2001).

Carbonic Anhydrase Inhibition

Novel sulfonamides incorporating triazene moieties have shown powerful inhibitory effects on carbonic anhydrase I and II, enzymes involved in many physiological processes including respiration, acid-base balance, and biosynthetic reactions, suggesting potential for therapeutic applications (S. Bilginer et al., 2019).

Inhibition Studies and Therapeutic Potential

In-depth studies on benzenesulfonamides incorporating flexible triazole moieties have provided insights into their effectiveness as inhibitors of certain metalloenzymes, with implications for the development of novel therapeutic agents targeting diseases where these enzymes play a critical role (A. Nocentini et al., 2016).

properties

IUPAC Name

2-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S2/c14-12-3-1-2-4-13(12)22(19,20)15-7-10-8-18(17-16-10)11-5-6-21-9-11/h1-6,8-9,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLISBKHCORURIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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